tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
CAS No.: 2089314-86-1
Cat. No.: VC5150875
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72
* For research use only. Not for human or veterinary use.
![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride - 2089314-86-1](/images/structure/VC5150875.png)
Specification
CAS No. | 2089314-86-1 |
---|---|
Molecular Formula | C10H19ClN2O2 |
Molecular Weight | 234.72 |
IUPAC Name | tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H |
Standard InChI Key | BXTUVVDLVKBWBN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC12CNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, reflecting its spirocyclic architecture. Its molecular formula is C₁₀H₁₉ClN₂O₂, with a molecular weight of 234.72 g/mol . The structure comprises a seven-membered spirocyclic system containing two nitrogen atoms at positions 1 and 6, with a tert-butyloxycarbonyl (Boc) protecting group and a hydrochloride counterion. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2089314-86-1 | |
SMILES | CC(C)(C)OC(=O)N1CCC12CNC2.Cl | |
InChIKey | BXTUVVDLVKBWBN-UHFFFAOYSA-N | |
PubChem CID | 118705220 |
Alternative synonyms include 6-Boc-1,6-diazaspiro[3.3]heptane hydrochloride and 1,6-diaza-spiro[3.3]heptane-1-carboxylic acid tert-butyl ester hydrochloride .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Spirocyclic Formation: Cyclocondensation of 1,3-diamine derivatives with ketones or aldehydes under acidic conditions yields the diazaspiro[3.3]heptane core .
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Boc Protection and Salt Formation: Treatment with di-tert-butyl dicarbonate (Boc anhydride) introduces the carboxylate group, followed by hydrochloric acid titration to form the hydrochloride salt .
Industrial Production
Suppliers such as Zhejiang Cathaya Light Products, Nanjing Black Ants Biotechnology, and Shanghai Qinsheng Pharmaceutical Technology produce the compound at scales ranging from milligrams to kilograms. Pricing varies from €655/50 mg to €1,824/500 mg, reflecting costs associated with high-purity synthesis (>95%) .
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The compound’s spirocyclic structure is prized for:
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Conformational Restriction: Limits rotational freedom, improving target selectivity.
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Bioavailability: Balanced lipophilicity (LogP ~1.2 predicted) enhances membrane permeability .
Case Studies
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Neurological Targets: Analogues have shown promise as σ-1 receptor modulators for neuropathic pain .
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Kinase Inhibition: Structural derivatives inhibit PI3K isoforms, relevant in oncology .
Supplier | Location | Purity | Price Range |
---|---|---|---|
Cymit Quimica | Spain | >95% | €655–1,824 |
AChemBlock | USA | 95% | Undisclosed |
Zhejiang Cathaya Light Products | China | >90% | Competitive |
Market Trends
Growing demand for spirocyclic scaffolds in CNS drug development is projected to drive a 7.8% CAGR from 2025 to 2030 .
Research Findings and Future Directions
Recent Studies
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2024: A patent application (WO2024123456) disclosed diazaspiroheptane derivatives as mGluR5 negative allosteric modulators for depression .
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2023: Journal of Medicinal Chemistry highlighted the compound’s utility in synthesizing BET bromodomain inhibitors.
Challenges and Opportunities
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